molecular formula C17H18BrN3O3S B7704031 N-[(Z)-(3-bromophenyl)methylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

N-[(Z)-(3-bromophenyl)methylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

Cat. No.: B7704031
M. Wt: 424.3 g/mol
InChI Key: MDYQXJNFMITNLK-ODLFYWEKSA-N
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Description

N-[(Z)-(3-bromophenyl)methylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is a complex organic compound that features a bromophenyl group, a methylideneamino linkage, and a sulfonylaminoacetamide moiety

Properties

IUPAC Name

N-[(Z)-(3-bromophenyl)methylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3S/c1-13-6-8-16(9-7-13)25(23,24)21(2)12-17(22)20-19-11-14-4-3-5-15(18)10-14/h3-11H,12H2,1-2H3,(H,20,22)/b19-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYQXJNFMITNLK-ODLFYWEKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NN=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N/N=C\C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(3-bromophenyl)methylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide typically involves a multi-step process. One common method includes the condensation of 3-bromobenzaldehyde with 2-amino-2-[methyl-(4-methylphenyl)sulfonylamino]acetic acid under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(3-bromophenyl)methylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.

    Reduction: The imine linkage can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

    Oxidation: Bromophenol derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(Z)-(3-bromophenyl)methylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(Z)-(3-bromophenyl)methylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(Z)-(3-chlorophenyl)methylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
  • **N-[(Z)-(3-fluorophenyl)methylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
  • **N-[(Z)-(3-iodophenyl)methylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

Uniqueness

N-[(Z)-(3-bromophenyl)methylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.

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